molecular formula C13H20O5 B14713820 Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate CAS No. 13001-20-2

Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate

Cat. No.: B14713820
CAS No.: 13001-20-2
M. Wt: 256.29 g/mol
InChI Key: RJXIGOHHCYSGKG-UHFFFAOYSA-N
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Description

Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is known for its unique structure, which includes an ethoxy group and a methylprop-2-enylidene moiety. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate typically involves the condensation of diethyl malonate with triethyl orthoformate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product . The reaction conditions usually include a controlled temperature and the removal of ethanol as a byproduct.

Chemical Reactions Analysis

Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, sodium ethoxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate involves its conversion to reactive intermediates, such as enolate ions, under basic conditions . These intermediates can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.

Properties

CAS No.

13001-20-2

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

diethyl 2-(3-ethoxy-2-methylprop-2-enylidene)propanedioate

InChI

InChI=1S/C13H20O5/c1-5-16-9-10(4)8-11(12(14)17-6-2)13(15)18-7-3/h8-9H,5-7H2,1-4H3

InChI Key

RJXIGOHHCYSGKG-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C)C=C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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